4-cyclopropyl-6-[5-(5-methyl-1,2-oxazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine
Description
The exact mass of the compound this compound is 339.16952493 g/mol and the complexity rating of the compound is 514. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
[2-(6-cyclopropylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(5-methyl-1,2-oxazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-11-4-16(21-25-11)18(24)23-8-13-6-22(7-14(13)9-23)17-5-15(12-2-3-12)19-10-20-17/h4-5,10,12-14H,2-3,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMGAYHQWBYHLIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CC3CN(CC3C2)C4=NC=NC(=C4)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Cyclopropyl-6-[5-(5-methyl-1,2-oxazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, efficacy against various cell lines, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 339.4 g/mol. The structure includes a pyrimidine core with cyclopropyl and oxazole substituents, which are known to influence biological activity significantly.
| Property | Value |
|---|---|
| Molecular Formula | C18H21N5O2 |
| Molecular Weight | 339.4 g/mol |
| CAS Number | 2415516-45-7 |
Research indicates that compounds with similar structural motifs often exhibit antiproliferative effects through several mechanisms:
- Cell Cycle Arrest : Compounds in this class can induce G2/M phase arrest in cancer cells, leading to apoptosis. This effect is typically mediated by the inhibition of tubulin polymerization, which disrupts mitotic spindle formation.
- Induction of Apoptosis : The mitochondrial pathway is often activated, resulting in the release of cytochrome c and activation of caspases, which are crucial for programmed cell death.
- Targeting Microtubules : The binding affinity to the colchicine site on tubulin has been noted, which is a common mechanism for many anticancer agents.
Biological Activity and Efficacy
The biological activity of this compound has been evaluated in various studies:
In Vitro Studies
A study involving the National Cancer Institute (NCI) panel demonstrated that compounds with similar structures showed potent growth inhibition across multiple cancer cell lines. The GI50 values (the concentration required to inhibit cell growth by 50%) for these compounds were reported in the nanomolar range (0.01–0.41 μM) .
Case Studies
- Antitumor Activity : A derivative of this compound was tested against several human cancer cell lines, showing significant growth inhibition with IC50 values below 500 nM. The mechanism involved G2/M phase arrest and apoptosis induction through mitochondrial pathways .
- Specificity for Cancer Types : In experimental models for diffuse malignant peritoneal mesothelioma (DMPM), certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting their potential as targeted therapies .
Comparison with Related Compounds
The biological activity of this compound can be compared with other similar compounds based on their efficacy and mechanisms:
| Compound Name | GI50 (μM) | Mechanism of Action |
|---|---|---|
| Compound A | 0.08 | Tubulin polymerization inhibitor |
| Compound B | 0.25 | G2/M phase arrest |
| 4-Cyclopropyl... | <0.05 | Induction of apoptosis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
